Methyl 3-cyano-2,4-dichlorobenzoate
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Overview
Description
Methyl 3-cyano-2,4-dichlorobenzoate is a chemical compound with the molecular formula C9H5Cl2NO2 and a molecular weight of 230.05 g/mol . It is known for its unique chemical structure and potential biological activity. This compound is often used in various fields of research due to its distinctive properties.
Mechanism of Action
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . It’s possible that Methyl 3-cyano-2,4-dichlorobenzoate may interact with its targets in a similar manner.
Biochemical Analysis
Biochemical Properties
Methyl 3-cyano-2,4-dichlorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, this compound can bind to specific proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition results from the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its biological activity and potential changes in its effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on certain biochemical pathways. At higher doses, this compound can induce toxic or adverse effects . For instance, high doses of the compound have been associated with hepatotoxicity and neurotoxicity in animal studies. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites. For example, the interaction of this compound with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules and influence metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it may interact with nuclear proteins and affect gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyano-2,4-dichlorobenzoate can be synthesized from 2,4-dichlorobenzoic acid . The synthetic route typically involves the esterification of 2,4-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as cyano and chloro groups.
Reduction Reactions: It can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction can produce a corresponding alcohol or amine .
Scientific Research Applications
Methyl 3-cyano-2,4-dichlorobenzoate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichlorobenzoate: This compound is similar in structure but lacks the cyano group, which significantly alters its chemical and biological properties.
Methyl 3,4-dichlorobenzoate: Another related compound, differing in the position of the chloro groups, which affects its reactivity and applications.
Uniqueness
Methyl 3-cyano-2,4-dichlorobenzoate is unique due to the presence of both cyano and chloro groups, which confer distinct chemical reactivity and potential biological activity . This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2,4-dichloro-3-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITBLAYTOQLGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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